![molecular formula C11H18F3NO4 B1603721 Boc-5,5,5-trifluoro-DL-leucine CAS No. 409333-67-1](/img/structure/B1603721.png)
Boc-5,5,5-trifluoro-DL-leucine
Overview
Description
Boc-5,5,5-trifluoro-DL-leucine, also known as tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine, is a derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, making it a fluorinated analog of leucine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
Boc-5,5,5-trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of the L-leucine amino acid . The primary targets of this compound are likely to be the same as those of L-leucine, which plays a crucial role in protein synthesis and metabolic regulation.
Biochemical Pathways
This compound is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5,5,5-trifluoro-DL-leucine typically involves the following steps:
Starting Material: The synthesis begins with 5,5,5-trifluoro-DL-leucine.
Protection: The amino group of 5,5,5-trifluoro-DL-leucine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Boc-5,5,5-trifluoro-DL-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Major Products:
Free Amino Acid: Removal of the Boc group yields 5,5,5-trifluoro-DL-leucine.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Fluorinated Peptides
Boc-5,5,5-trifluoro-DL-leucine is primarily utilized in the synthesis of fluorinated peptides. These peptides exhibit enhanced stability and unique properties compared to their non-fluorinated counterparts. The incorporation of fluorinated amino acids like this compound can improve the pharmacological profiles of peptides by increasing their metabolic stability and membrane permeability .
Protecting Group Applications
The Boc group serves as an effective protecting group during peptide synthesis, allowing for selective reactions without interfering with the amino group. This characteristic is particularly beneficial in multi-step syntheses where protecting groups are essential for controlling reactivity.
Biological Studies
Protein Folding and Stability
Fluorinated amino acids such as this compound are employed to study protein folding and stability. Their ability to mimic natural amino acids while providing distinct spectroscopic signatures allows researchers to investigate protein interactions and dynamics in greater detail .
Transport Studies
Research has demonstrated that analogs like 5,5,5-trifluoro-DL-leucine can affect the transport mechanisms of amino acids in organisms such as Saccharomyces cerevisiae. Studies indicate that these analogs can confer resistance to toxic compounds and impact the uptake of essential amino acids .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored for its potential in designing novel pharmaceuticals. The fluorination enhances the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic properties. This makes it an attractive candidate for drugs targeting specific biological pathways .
Fluorinated Core Residues
The compound can also be incorporated as a hydrophobic core residue in designed proteins or peptides. This substitution can tailor protein-protein interactions and improve the specificity of therapeutic agents .
Industrial Applications
Specialty Chemicals Production
this compound finds applications in the development of specialty chemicals with unique properties. Its ability to alter hydrophobicity through fluorination enables the design of materials with specific characteristics suitable for various industrial applications .
Case Study 1: Fluorinated Peptides in Drug Design
A study highlighted the incorporation of this compound into peptide sequences aimed at enhancing their bioavailability and resistance to enzymatic degradation. The resulting peptides exhibited significantly improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Case Study 2: Protein Interaction Studies
Research utilizing this compound demonstrated its role in stabilizing specific protein conformations during folding studies. The distinct NMR signatures provided insights into the dynamics of protein interactions influenced by fluorination.
Comparison with Similar Compounds
5,5,5-Trifluoro-DL-leucine: The non-protected form of the compound.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties.
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated analog of valine.
Uniqueness: Boc-5,5,5-trifluoro-DL-leucine is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. This combination allows for its use in specialized peptide synthesis applications where both protection and fluorination are desired .
Biological Activity
Boc-5,5,5-trifluoro-DL-leucine is a synthetic derivative of leucine, notable for its trifluoromethyl group that imparts unique properties affecting biological activity. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its ability to enhance peptide stability and influence protein behavior.
- Molecular Formula : C₆H₁₀F₃NO₂
- Structure : Characterized by three fluorine atoms at the 5-position of the carbon chain, which increases hydrophobicity compared to standard leucine derivatives.
Biological Activity
-
Thermal Stability Enhancement :
- Incorporation of this compound into peptide sequences significantly increases their thermal stability. This property is crucial for developing peptides that require resistance to enzymatic degradation, making them more viable for therapeutic applications.
-
Influence on Peptide Conformation :
- The trifluoromethyl group affects the folding and conformation of peptides. Studies suggest that this modification can alter biological functions by impacting binding affinities and catalytic efficiencies within protein structures.
- Transport Mechanisms :
Comparative Analysis with Other Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Fluoro-DL-leucine | One fluorine atom | Less hydrophobic than this compound |
4-Fluoro-L-leucine | One fluorine atom | Affects protein folding differently |
Boc-Leucine | No fluorination | Standard leucine derivative without enhanced properties |
2-Amino-4-(trifluoromethyl)butanoic acid | Trifluoromethyl group at position 2 | Different stereochemistry affects biological activity |
The unique trifluoromethyl group in this compound significantly enhances its hydrophobicity and influences interactions within peptide structures compared to other modified leucines.
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was incorporated into various peptide sequences. The resulting peptides exhibited increased resistance to proteolytic degradation and enhanced thermal stability. This finding supports the potential use of this compound in drug development where peptide stability is critical.
Case Study 2: Resistance Mechanisms in Yeast
Research involving Saccharomyces cerevisiae demonstrated that strains resistant to this compound had mutations in the BAP2 gene responsible for amino acid transport. This resistance was utilized as a selectable marker for transforming yeast strains, showcasing the compound's utility in genetic studies and biotechnology applications .
Properties
IUPAC Name |
5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXZUYAJDKNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619777 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-67-1 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.